S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride
CAS No.:
Cat. No.: VC18385716
Molecular Formula: C5H14ClNO2S2
Molecular Weight: 219.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClNO2S2 |
|---|---|
| Molecular Weight | 219.8 g/mol |
| IUPAC Name | N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
| Standard InChI Key | JTJMHLNGRWRKJE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCSS(=O)(=O)C.Cl |
Introduction
Chemical Identity and Structural Features
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride (CAS: S14266305) belongs to the class of organosulfur compounds characterized by a thioester bond. Its molecular structure integrates:
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A dimethylaminoethyl group (-CHCHN(CH)), which confers basicity and potential for cationic interactions.
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A methanesulfonothioate group (-S-SOCH), which provides electrophilic reactivity at the sulfur atom.
The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biological applications. While its exact molecular weight is unspecified in non-proprietary literature, analogous compounds suggest a range of 220–250 g/mol .
Synthetic Methodologies
Precursor Synthesis: 2-Dimethylaminoethyl Chloride Hydrochloride
A critical precursor for synthesizing S-(2-(dimethylamino)ethyl) methanesulfonothioate hydrochloride is 2-dimethylaminoethyl chloride hydrochloride. A patented method outlines its synthesis :
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Chlorination Reaction: Dimethylethanolamine reacts with sulfur oxychloride (SOCl) under ice-cooled conditions (5–15°C) to form the chlorinated intermediate.
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Alcohol Addition: Dehydrated alcohol is introduced, triggering the release of HCl and SO gas.
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Reflux and Purification: The mixture is refluxed at 70–78°C, followed by filtration and washing with alcohol to yield the hydrochloride salt (purity >99%, melting point 201–204°C) .
This method achieves an 88.6% yield, highlighting its efficiency for large-scale production .
Thioester Formation
The methanesulfonothioate group is introduced via nucleophilic substitution. In analogous syntheses, sodium methanethiosulfonate (NaMTS) reacts with bromoaliphatic carboxylic acids to form thioester bonds . For example:
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Bromoethyl derivatives undergo substitution with NaMTS at elevated temperatures, yielding methanethiosulfonate (MTS) intermediates .
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Subsequent amide coupling with hydroxylamine derivatives produces bifunctional inhibitors, as demonstrated in botulinum neurotoxin studies .
Applying this approach, S-(2-(dimethylamino)ethyl) methanesulfonothioate hydrochloride could be synthesized by reacting 2-dimethylaminoethyl chloride hydrochloride with methanesulfonothioic acid derivatives.
Biochemical Applications and Mechanism of Action
Enzyme Inhibition
Bifunctional inhibitors combining zinc-binding groups (e.g., hydroxamates) and cysteine-reactive warheads (e.g., MTS) are effective against metalloproteases like botulinum neurotoxins . S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride’s structure suggests similar dual functionality:
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The dimethylaminoethyl group may coordinate metal ions in enzyme active sites.
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The methanesulfonothioate group could alkylate nucleophilic cysteine residues, inducing irreversible inhibition .
In vitro assays using FRET substrates (e.g., SNAPtide) confirm time-dependent inhibition, with covalent bond formation validated via mass spectrometry .
Cellular Activity and Toxicity
Third-generation MTS inhibitors exhibit low cytotoxicity (<10% at 100 μM) and retain activity in cellular models, underscoring their therapeutic potential . Structural optimization, such as modifying the alkyl chain length between functional groups, enhances membrane permeability and target specificity.
Comparative Analysis of Analogous Compounds
| Compound Name | CAS Number | Key Features | Application |
|---|---|---|---|
| 2-(Dimethylamino)ethyl methacrylate | 2867-47-2 | Polymerizable amino group; forms cationic polymers | Drug delivery systems |
| O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate | 20820-80-8 | Phosphonothiolate group; inhibits acetylcholinesterase | Neurotoxicant research |
| S-(4-Chlorophenyl) methanesulfonothioate | 1200-28-8 | Aromatic substitution; herbicidal activity | Agricultural chemistry |
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride distinguishes itself through its balanced hydrophilicity and reactivity, enabling applications in both aqueous and organic phases.
Challenges and Future Directions
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Synthetic Optimization: Current methods for precursor synthesis require stringent temperature control . Flow chemistry could improve reproducibility and scalability.
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Target Specificity: Off-target alkylation remains a concern. Structural modifications, such as incorporating fluorinated leaving groups, may enhance selectivity.
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In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and metabolic stability.
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